molecular formula C15H11N3O4 B5772758 5-(3-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole CAS No. 5684-99-1

5-(3-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B5772758
CAS No.: 5684-99-1
M. Wt: 297.26 g/mol
InChI Key: BCZZJDHMWJMILK-UHFFFAOYSA-N
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Description

5-(3-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with methoxy and nitro groups on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxybenzohydrazide with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Sodium hydride, dimethylformamide as a solvent, and various nucleophiles like thiols or amines.

Major Products

    Reduction: 5-(3-aminophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole.

    Substitution: Products depend on the nucleophile used, such as 5-(3-thiophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole when using a thiol.

Scientific Research Applications

5-(3-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.

    Chemical Biology: It is used as a probe to study enzyme interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of 5-(3-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole depends on its application:

    Antimicrobial Activity: The compound may inhibit bacterial growth by interacting with essential enzymes or disrupting cell membrane integrity.

    Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or interacting with DNA.

Comparison with Similar Compounds

Similar Compounds

    5-(3-methoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole: Similar structure but with the nitro group on the para position of the phenyl ring.

    5-(4-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole: Similar structure but with the methoxy group on the para position of the phenyl ring.

Uniqueness

5-(3-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is unique due to the specific positioning of the methoxy and nitro groups, which can influence its electronic properties and reactivity. This positioning can affect its interaction with biological targets and its suitability for specific applications in materials science.

Properties

IUPAC Name

5-(3-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4/c1-21-13-7-3-5-11(9-13)15-16-14(17-22-15)10-4-2-6-12(8-10)18(19)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZZJDHMWJMILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357784
Record name 5-(3-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5684-99-1
Record name 5-(3-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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